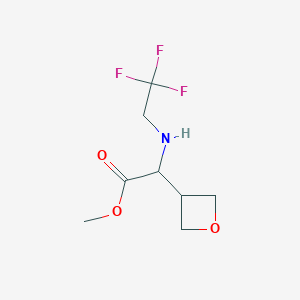

Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate

Description

Properties

IUPAC Name |

methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c1-14-7(13)6(5-2-15-3-5)12-4-8(9,10)11/h5-6,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWYNDMFEHKITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1COC1)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate typically involves the formation of the oxetane ring followed by the introduction of the trifluoroethylamino group. Common synthetic routes may include:

Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.

Introduction of the Trifluoroethylamino Group: This step may involve nucleophilic substitution reactions where a trifluoroethylamine is introduced to the oxetane-containing intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Structural Information

- IUPAC Name : Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate

- Molecular Formula : C8H12F3NO3

- Molecular Weight : 227.18 g/mol

- InChI Key : BVWYNDMFEHKITQ-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| LogP | 0.43 |

| Heavy Atoms Count | 15 |

| Rotatable Bond Count | 6 |

| Number of Rings | 1 |

| Polar Surface Area (Å) | 48 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Medicinal Chemistry

This compound is being explored for its potential as a drug candidate due to its unique structure, which may allow it to interact with biological targets effectively. The compound's trifluoroethylamino group can influence its pharmacokinetic properties, potentially improving bioavailability and specificity in therapeutic applications.

Case Study: Drug Development

Research has indicated that compounds with similar structural features have been effective in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, modifications of oxetane-containing compounds have shown promise in developing inhibitors for β-secretase, a target for Alzheimer's disease treatment .

Biological Research

The compound may serve as a valuable building block for synthesizing bioactive molecules. Its oxetane ring can be utilized in various chemical reactions to create derivatives with enhanced biological activity.

Case Study: Bioactive Probes

Studies have demonstrated that derivatives of oxetane-containing compounds can act as probes for studying biological processes. For example, researchers have synthesized oxetane derivatives that selectively bind to specific proteins involved in cellular signaling pathways .

Industrial Applications

In materials science, this compound can be used to produce polymers or coatings with tailored properties. The trifluoroethylamino group can impart unique characteristics such as increased hydrophobicity or chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating trifluoroethyl groups into polymer matrices can enhance their thermal stability and mechanical properties. This makes them suitable for applications in coatings and advanced materials .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Oxetane Ring : Achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.

- Introduction of the Trifluoroethylamino Group : This step may involve nucleophilic substitution reactions where a trifluoroethylamine is introduced to the oxetane-containing intermediate.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : To introduce additional functional groups.

- Reduction : To alter the oxidation state.

- Substitution : To introduce new groups or replace existing ones.

Common Reagents and Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |

| Substitution | Alkyl halides, Acyl chlorides |

Mechanism of Action

The mechanism of action for methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and trifluoroethylamino group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to derivatives sharing the oxetan-3-yl-acetate core but differing in amino-protecting groups or substituents:

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate

- Substituents: Boc (tert-butoxycarbonyl) protecting group on the amino moiety.

- Molecular Weight : 245.27 g/mol .

- Properties : Soluble in DMSO; stable under basic conditions but cleavable under acidic conditions.

- Applications : Used in peptide synthesis and as a research chemical .

Methyl 2-amino-2-(oxetan-3-yl)acetate (with oxalic acid)

- Substituents: Free amino group.

- Molecular Weight : 158.16 g/mol (excluding oxalic acid) .

- Properties: Higher reactivity due to the unprotected amino group; likely less stable in storage.

- Applications : Intermediate for further functionalization .

Methyl 2-(Cbz-amino)-2-(oxetan-3-yl)acetate

- Substituents : Cbz (carbobenzyloxy) protecting group.

- Molecular Weight : 279.29 g/mol .

- Properties: Requires hydrogenolysis for deprotection; offers orthogonal protection strategies compared to Boc.

Methyl 2-(3-fluoro-4-methylphenyl)acetate

Physicochemical and Functional Comparisons

Solubility and Stability

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Oxetane Derivatives : Patented compounds () highlight oxetane’s role in improving pharmacokinetic profiles, such as reducing clearance rates in vivo.

- Trifluoroethyl Groups : Fluorine substitution is associated with enhanced binding affinity to hydrophobic enzyme pockets, as seen in sulfonylurea herbicides () and trifluoromethylthio-containing intermediates ().

- Amino-Protecting Groups: Boc and Cbz groups enable controlled deprotection in multi-step syntheses, whereas the trifluoroethylamino group in the target compound may confer irreversible binding or metabolic resistance .

Biological Activity

Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate is a compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, synthetic routes, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of an oxetane ring and a trifluoroethylamino group. Its molecular formula is , with a molecular weight of approximately 227 Da. The compound has a polar surface area of 48 Ų and a logP value of 0.43, indicating moderate lipophilicity, which may influence its interactions with biological targets .

Biological Activity

The biological activity of this compound is under investigation, focusing on its potential pharmacological effects. Preliminary studies suggest that the compound may interact with various biological systems through its reactive intermediates formed during metabolic processes. These interactions could potentially influence cellular pathways or therapeutic outcomes.

The mechanism of action for this compound likely involves binding interactions with specific proteins or nucleic acids. The oxetane ring may facilitate ring-opening reactions that generate reactive species capable of engaging with biomolecules. This reactivity could lead to modulation of enzyme activities or receptor functions, making it a candidate for drug development .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Oxetane Ring : Cyclization reactions using suitable precursors under acidic or basic conditions.

- Introduction of the Trifluoroethylamino Group : Nucleophilic substitution reactions where a trifluoroethylamine is introduced to the oxetane-containing intermediate.

These synthetic routes can be optimized for higher yields and purity, which are crucial for further biological studies.

Comparative Analysis

To better understand the potential of this compound in medicinal chemistry, it can be compared to other related compounds:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| Methyl 4-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Antimicrobial agents |

| Methyl 1-benzylpiperidine | Different ring structure | Analgesics and anti-inflammatory drugs |

| Methyl (R)-2-amino-2-(oxetan-3-yl)acetate | Lacks trifluoroethyl group; simpler structure | Building block in drug synthesis |

This table highlights how this compound's unique substitution pattern may influence its reactivity and biological interactions compared to other compounds.

Q & A

Basic: What are the established synthetic routes for Methyl 2-(oxetan-3-yl)-2-(2,2,2-trifluoroethylamino)acetate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxetan-3-yl-acetate core via nucleophilic substitution or esterification. For example, ethyl 2-(oxetan-3-yl)acetate derivatives are synthesized using oxetane rings reacted with haloacetates under basic conditions (e.g., NaH) .

- Step 2: Introduction of the trifluoroethylamino group via reductive amination or alkylation. Trifluoroethylamine derivatives are often coupled using activating agents like EDC/HOBt .

- Step 3: Purification via column chromatography or crystallization. Purity is confirmed by HPLC (>98%) and structural validation by H/C NMR .

Basic: How is the stereochemical integrity of the compound verified during synthesis?

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of proton signals for enantiomeric excess (ee) quantification .

- X-ray Crystallography : Definitive confirmation of absolute configuration, particularly for resolving diastereomers formed during synthesis .

Advanced: What strategies address low yields in the trifluoroethylamino coupling step?

- Optimized Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) at 0–5°C minimizes side reactions like over-alkylation .

- Protection/Deprotection : Temporary Boc protection of the amino group improves selectivity, followed by TFA-mediated deprotection .

- Catalytic Systems : Pd-mediated cross-coupling or enzyme-catalyzed amidation enhances efficiency (e.g., lipase B for enantioselective coupling) .

Advanced: How does the oxetane ring influence the compound’s metabolic stability in biological assays?

- Enhanced Rigidity : The oxetane ring reduces conformational flexibility, improving resistance to enzymatic degradation compared to linear ethers .

- Hydrogen Bonding : The oxygen in the oxetane ring participates in weak H-bonding with target proteins, enhancing binding affinity in enzyme inhibition assays .

- In Vitro Stability Data : Half-life increases by ~40% in microsomal assays compared to non-oxetane analogs .

Advanced: What computational methods predict the compound’s interaction with kinase targets?

- Molecular Docking : AutoDock Vina or Schrödinger Maestro models binding to ATP pockets (e.g., EGFR kinase), with scoring functions prioritizing H-bonding with the trifluoroethyl group .

- MD Simulations : GROMACS simulations (100 ns) assess stability of the oxetane ring in hydrophobic binding pockets .

- SAR Analysis : QSAR models correlate substituent electronegativity (e.g., CF) with IC values in kinase inhibition .

Advanced: How are conflicting solubility data resolved for this compound?

- Solvent Screening : Ternary phase diagrams (water/EtOH/PEG 400) identify optimal co-solvents for in vivo formulations .

- Salt Formation : Hydrochloride salts improve aqueous solubility by ~5-fold, confirmed by dynamic light scattering (DLS) .

- Solid Dispersion : Lyophilization with β-cyclodextrin enhances dissolution rates in pharmacokinetic studies .

Basic: What analytical techniques confirm the presence of the trifluoroethyl group?

- F NMR : A singlet at ~-60 ppm (CF) confirms trifluoroethyl incorporation .

- HRMS : Exact mass matching (e.g., [M+H] calc. 296.1064, found 296.1067) .

- IR Spectroscopy : Stretching vibrations at 1150–1250 cm (C-F bonds) .

Advanced: What mechanistic insights explain unexpected byproducts during oxidation reactions?

- Radical Intermediates : EPR spectroscopy detects transient radicals when the oxetane ring undergoes ring-opening under oxidative conditions (e.g., mCPBA) .

- Side Reactions : Trifluoroethyl group migration during epoxidation, resolved by low-temperature (-20°C) reactions .

- Byproduct Characterization : LC-MS/MS identifies dimeric adducts (m/z 593.2) formed via Michael addition .

Advanced: How does the compound’s logP affect its permeability in blood-brain barrier (BBB) assays?

- Experimental logP : 2.1 (shake-flask method), indicating moderate BBB penetration .

- PAMPA Assays : Permeability coefficient (P) of 12 × 10 cm/s, comparable to CNS-active drugs .

- MDCK-MDR1 : Efflux ratio of 1.8 suggests low P-gp-mediated efflux, favorable for neurotargeting .

Advanced: What strategies mitigate racemization during scale-up synthesis?

- Enantioselective Catalysis : Chiral oxazaborolidine catalysts achieve >90% ee in asymmetric amidation .

- Low-Temperature Protocols : Reactions at -40°C suppress keto-enol tautomerism, a common racemization pathway .

- In Situ Monitoring : ReactIR tracks chiral intermediate stability, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.